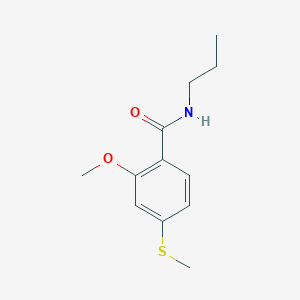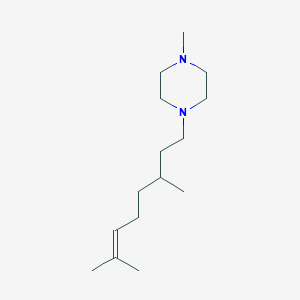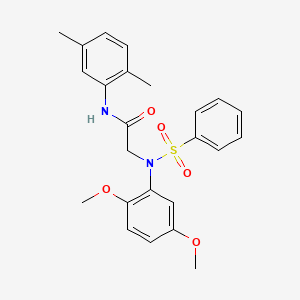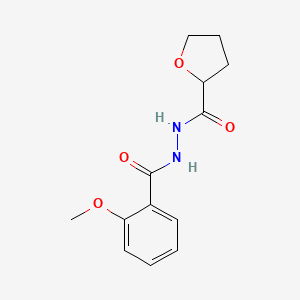![molecular formula C13H14N2O2S B5039074 [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid, also known as TQSA, is a synthetic compound that has been widely studied for its potential therapeutic applications. TQSA belongs to the quinazoline family of compounds and has been found to exhibit various biological properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
作用機序
The mechanism of action of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and has been implicated in the regulation of inflammation and cancer. This compound has also been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and cardiovascular disease. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity, suggesting potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the advantages of [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid is its relatively low toxicity, making it a promising candidate for further development as a therapeutic agent. However, this compound has limited solubility in water, which can pose challenges for its use in certain applications. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
将来の方向性
There are several potential future directions for [(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid research. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylquinazoline with thioacetic acid in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding this compound in high purity.
科学的研究の応用
[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory and anti-cancer effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, a key enzyme involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.
特性
IUPAC Name |
2-(4,6,8-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-8(2)12-10(5-7)9(3)14-13(15-12)18-6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKNLBDSLJVBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butyl-5-(3,4,5-trimethoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5038991.png)


![11-(3-methoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5039023.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5039031.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-methylcyclopentanamine](/img/structure/B5039044.png)
![2-[acetyl(ethyl)amino]benzoic acid](/img/structure/B5039050.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(4'-nitro-4-biphenylyl)amino]-4-oxobutanoate](/img/structure/B5039058.png)
![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)